molecular formula C18H23NO4 B144426 Arbutamine CAS No. 128470-16-6

Arbutamine

Cat. No. B144426
M. Wt: 317.4 g/mol
InChI Key: IIRWWTKISYTTBL-SFHVURJKSA-N
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Description

Arbutamine Description

Arbutamine is a synthetic beta-adrenoceptor agonist developed specifically as a stress agent for pharmacologic stress testing. It is used in conjunction with various cardiac imaging techniques, such as echocardiography and single-photon emission computed tomography (SPECT), to induce myocardial ischemia and detect coronary artery disease (CAD) . Arbutamine is delivered by a computerized drug delivery device that adjusts the rate of drug infusion according to the patient's heart rate response during stress testing .

Synthesis Analysis

The synthesis of arbutamine involves the use of dinuclear zinc catalysts for asymmetric nitroaldol (Henry) reactions. Modified ligands for these catalysts have been developed, which have led to efficient syntheses of beta-receptor agonists like (-)-denopamine and (-)-arbutamine .

Molecular Structure Analysis

While the specific molecular structure of arbutamine is not detailed in the provided papers, its classification as a catecholamine suggests a structure similar to natural catecholamines, which are characterized by a benzene ring with two hydroxyl groups and an amine group attached to an ethyl chain .

Chemical Reactions Analysis

Arbutamine acts as a potent beta-agonist, eliciting a balanced inotropic (increase in left ventricular dp/dt) and chronotropic (increase in heart rate) effect, which is similar to the effects of physical exercise on the heart . It is designed to provoke ischemia during cardiac stress testing, which becomes manifest through typical angina, diagnostic electrocardiographic changes, and the development of wall motion abnormalities on echocardiography or perfusion defects on thallium scintigraphy .

Physical and Chemical Properties Analysis

The physical and chemical properties of arbutamine are not explicitly discussed in the provided papers. However, as a synthetic catecholamine, it can be inferred that arbutamine is a potent, short-acting compound with sympathomimetic activity, which increases heart rate and contractility to provoke ischemia .

Case Studies and Safety

Arbutamine has been evaluated in multiple clinical trials and has shown to be an effective and safe pharmacologic stress agent. It has been compared to exercise in stress testing and found to be at least as sensitive for the diagnosis of myocardial ischemia. It is well tolerated, with side effects resolving upon discontinuation of infusion . In a direct comparison with dobutamine, another pharmacologic stress agent, arbutamine produced similar imaging results with both Tc-99m sestamibi SPECT myocardial perfusion imaging and 2-dimensional echocardiography .

Scientific Research Applications

Arbutamine as a Diagnostic Tool in Cardiac Stress Testing

Arbutamine, a potent non-selective beta-adrenoceptor agonist, is primarily used in pharmacological stress testing. It mimics physical exercise by increasing heart rate and myocardial contractility, making it useful in diagnosing significant stenotic coronary artery disease. The sensitivity, specificity, and accuracy of arbutamine in detecting coronary artery disease are comparable to those of exercise echocardiography. It is administered via a computerized device (GenESA) which adjusts the infusion rate based on heart rate data feedback (Ketteler et al., 1997). Additionally, its efficacy in conjunction with echocardiographic, electrocardiographic, and radionuclide techniques has been established (Armstrong & Bach, 1995).

Comparative Efficacy with Other Stress Agents

Arbutamine has been compared with other stress agents, like dobutamine, in terms of eliciting myocardial ischemia detectable by echocardiography or myocardial perfusion imaging. It has shown similar imaging results and diagnostic accuracy for detecting myocardial ischemia as compared to dobutamine when used with technetium (Tc)-99m sestamibi tomographic imaging and 2-dimensional echocardiography (Shehata et al., 1997).

Hemodynamic Effects and Pharmacological Profile

Arbutamine's hemodynamic effects have been studied, revealing its balanced positive inotropic and chronotropic effects. This makes it suitable for use in patients with coronary artery disease (Ogilby, Molk, & Iskandrian, 1998). Moreover, its characterization as a synthetic catecholamine with positive chronotropic and inotropic properties has been highlighted, and its specific interactions with different adrenergic receptor subtypes have been detailed (Abou‐Mohamed et al., 1996).

Arbutamine in Comparative Stress Testing

Studies have also focused on comparing arbutamine with exercise in stress testing, especially in patients with coronary artery disease. Arbutamine has been found to be as sensitive as exercise for the diagnosis of myocardial ischemia and is considered a safe and effective alternative to exercise testing in patients unable to exercise adequately (Ginzton et al., 1996).

Safety And Hazards

Arbutamine is administered through a closed-loop, computer-controlled drug-delivery system . It is used to elicit acute cardiovascular responses, similar to those produced by exercise, in order to aid in diagnosing the presence or absence of coronary artery disease in patients who cannot exercise adequately .

Future Directions

Arbutamine, administered through a closed-loop, computer-controlled drug-delivery system, is indicated to elicit acute cardiovascular responses, similar to those produced by exercise . The future of healthcare involves the use of intelligent automated drug administration and therapy .

properties

IUPAC Name

4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14/h4-9,11,18-23H,1-3,10,12H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRWWTKISYTTBL-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155908
Record name Arbutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arbutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015234
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.42e-02 g/L
Record name Arbutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015234
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Arbutamine is a synthetic catecholamine with positive chronotropic and inotropic properties. The chronotropic (increase in heart rate) and inotropic (increase in force of contraction) effects of arbutamine serve to mimic exercise by increasing cardiac work (producing stress) and provoke myocardial ischemia in patients with compromised coronary arteries. The increase in heart rate caused by arbutamine is thought to limit regional subendocardial perfusion, thereby limiting tissue oxygenation. In functional assays, arbutamine is more selective for beta-adrenergic receptors than for alpha-adrenergic receptors. The beta-agonist activity of arbutamine provides cardiac stress by increasing heart rate, cardiac contractility, and systolic blood pressure. The degree of hypotension that occurs for a given chronotropic activity is less with arbutamine than, for example, with isoproterenol because alpha receptor activity is retained.
Record name Arbutamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01102
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Arbutamine

CAS RN

128470-16-6
Record name (-)-Arbutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128470-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arbutamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128470166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbutamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Arbutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARBUTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B07L15YAEV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arbutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015234
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
780
Citations
M Young, W Pan, J Wiesner, D Bullough… - Drug development …, 1994 - Wiley Online Library
… of arbutamine was … arbutamine is a mixed β 1+2 ‐adrenoceptor agonist with significant affinity for β 1 ‐adrenoceptors. This was supported by in vitro bioassay data, where arbutamine …
Number of citations: 53 onlinelibrary.wiley.com
…, International Arbutamine Study Group - Journal of the American …, 1995 - Elsevier
OBJECTIVES.: This study compared exercise and pharmacologic stress testing using arbutamine delivered by a closed-loop device for the detection of coronary artery disease. …
Number of citations: 52 www.sciencedirect.com
BM Trost, VSC Yeh, H Ito, N Bremeyer - Organic Letters, 2002 - ACS Publications
Syntheses of variously modified ligands for the dinuclear zinc catalysts for the asymmetric aldol and nitroaldol (Henry) reactions are reported. Catalytic enantioselective nitroaldol …
Number of citations: 338 pubs.acs.org
R Nagarajan, G Abou-Mohamed, T Myers… - … drugs and therapy, 1996 - Springer
… Arbutamine (Figure 1) was developed to … , arbutamine is undergoing clinical trials as a cardiac stress agent. To determine the pharmacological actions, efficacy, and safety of arbutamine…
Number of citations: 7 link.springer.com
…, International Arbutamine Study Group - Journal of the American …, 1995 - Elsevier
OBJECTIVES.: This study sought to determine the efficacy and safety of arbutamine echocardiography in inducing myocardial ischemia and detecting coronary artery disease. …
Number of citations: 63 www.sciencedirect.com
T Ketteler, W Krahwinkel, J Wolfertz… - European heart …, 1997 - academic.oup.com
… accuracy of arbutamine and exercise appear almost equal, with arbutamine being superior … lower systolic blood pressure following arbutamine iv, both arbutamine iv and exercise were …
Number of citations: 21 academic.oup.com
M Young, C Valcke, K Mullane… - Cardiovascular drug …, 1995 - Wiley Online Library
… This review will discuss the in vitro and in vivo pharmacology of arbutamine, studies in animal models of ischemia, the computerized delivery system, and data from clinical experience …
Number of citations: 4 onlinelibrary.wiley.com
G Abou-Mohamed, R Nagarajan, TM Ibrahim… - … drugs and therapy, 1996 - Springer
… the interactions of arbutamine, a novel … rats, arbutamine increased contractile force. The pD 2 values (-log of the dose that produces 50% of the maximal responses) for arbutamine and …
Number of citations: 9 link.springer.com
…, International Arbutamine Study Group - Journal of the American …, 1995 - Elsevier
OBJECTIVES.: This study sought to evaluate the efficacy and safety of arbutamine when used in conjunction with thallium-201 single-photon emission computed tomography (SPECT) …
Number of citations: 57 www.sciencedirect.com
G Shang, D Liu, SE Allen, Q Yang… - Chemistry–A European …, 2007 - Wiley Online Library
Two β‐receptor agonists (−)‐denopamine and (−)‐arbutamine were prepared in good yields and enantioselectivities by asymmetric hydrogenation of unprotected amino ketones for the …

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